molecular formula C9H6F6N2O B2596258 3,5-Bis(trifluoromethyl)benzamidoxime CAS No. 72111-09-2

3,5-Bis(trifluoromethyl)benzamidoxime

Cat. No.: B2596258
CAS No.: 72111-09-2
M. Wt: 272.15 g/mol
InChI Key: GGAPMNUHESBFNK-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzamidoxime, also known as N′-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide, is a derivative of BAO (3,5-bis(trifluoromethyl)) that contains amidoxime as a functional group .


Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides, which are related to this compound, has been carried out. The synthesized molecules were characterized using H-NMR, C-NMR, IR, and HR-MS .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.15 g/mol. It has a density of 1.5±0.1 g/cm³, a boiling point of 283.8±50.0 °C at 760 mmHg, and a flash point of 125.4±30.1 °C. It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds. Its topological polar surface area is 58.6 Ų .

Scientific Research Applications

Improved Synthesis Techniques

An efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed, leading to the safe preparation of potentially explosive trifluoromethylphenyl Grignard reagents. These reagents are crucial for advancing intermediates in organic synthesis, with detailed safety considerations provided for their handling (Leazer et al., 2003).

Advanced Polyamide Materials

Research into fluorine-containing, triphenylamine-based polymers has produced new aromatic polyamides with excellent solubility, thermal stability, and electroactive properties. These materials can be cast into transparent, flexible films useful in electronics and material science (Hsiao & Wu, 2017).

Pesticide Synthesis

A novel process for synthesizing bistrifluron, a pesticide with potent growth-retarding activity against pests, has been developed. This synthesis involves multiple steps, including nitrating, reducing, and chlorinating 3,5-bis-(trifluoromethyl)benzene, showcasing the versatility of this compound in creating specialized chemical products (Liu An-chan, 2015).

Organo-Soluble Polyamides

A series of new polyamides synthesized from semifluorinated aromatic diamines have shown remarkable solubility and thermal stability. These materials are suitable for various applications, including advanced textiles and components in aerospace and automotive industries due to their mechanical properties and thermal resistance (Bera et al., 2012).

Safety and Hazards

When handling 3,5-Bis(trifluoromethyl)benzamidoxime, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak . It’s classified as having acute toxicity, being toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Research suggests that 3,5-bis(trifluoromethyl)benzylamino benzamides, which are related to 3,5-Bis(trifluoromethyl)benzamidoxime, can serve as a promising CETP inhibitor lead compound . This indicates potential future directions for the development and application of this compound and related compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Bis(trifluoromethyl)benzamidoxime involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of a base to form the corresponding benzamidoxime. The benzamidoxime is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3,5-bis(trifluoromethyl)benzoyl chloride", "hydroxylamine hydrochloride", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(trifluoromethyl)benzoyl chloride in a suitable solvent.", "Step 2: Add hydroxylamine hydrochloride and base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the benzamidoxime product by filtration or extraction.", "Step 5: Dissolve the benzamidoxime product in a suitable solvent.", "Step 6: Add acetic anhydride to the reaction mixture.", "Step 7: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 8: Isolate the final product by filtration or extraction." ] }

CAS No.

72111-09-2

Molecular Formula

C9H6F6N2O

Molecular Weight

272.15 g/mol

IUPAC Name

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17)

InChI Key

GGAPMNUHESBFNK-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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